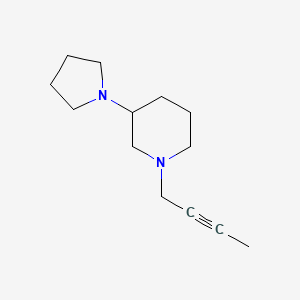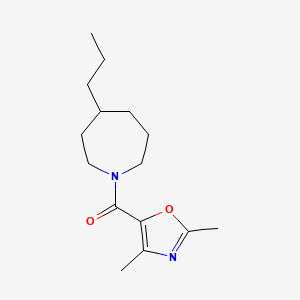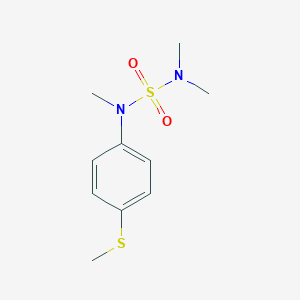![molecular formula C12H13N3OS B6897792 1-Thieno[3,2-b]pyridin-7-ylpyrrolidine-3-carboxamide](/img/structure/B6897792.png)
1-Thieno[3,2-b]pyridin-7-ylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Thieno[3,2-b]pyridin-7-ylpyrrolidine-3-carboxamide is a heterocyclic compound that features a unique fusion of thieno[3,2-b]pyridine and pyrrolidine moieties
Preparation Methods
The synthesis of 1-Thieno[3,2-b]pyridin-7-ylpyrrolidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of thiophene derivatives with pyridine rings. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,2-b]pyridine derivatives . Another method involves the use of β-keto amides, which are cyclized to form thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .
Chemical Reactions Analysis
1-Thieno[3,2-b]pyridin-7-ylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium ethoxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
1-Thieno[3,2-b]pyridin-7-ylpyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-Thieno[3,2-b]pyridin-7-ylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it could act as an inhibitor of kinases or other enzymes involved in cell signaling . The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
1-Thieno[3,2-b]pyridin-7-ylpyrrolidine-3-carboxamide can be compared with other thieno[3,2-b]pyridine derivatives and pyrrolidine-containing compounds:
Thieno[2,3-b]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atom and the fusion of the rings.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines have different substituents and ring structures, leading to varied biological activities.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-thieno[3,2-b]pyridin-7-ylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c13-12(16)8-2-5-15(7-8)10-1-4-14-9-3-6-17-11(9)10/h1,3-4,6,8H,2,5,7H2,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGASWTWXKCGYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)N)C2=C3C(=NC=C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-benzimidazol-2-yl-[3-(methoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6897714.png)
![Imidazo[1,2-a]pyrazin-8-yl(thiomorpholin-4-yl)methanone](/img/structure/B6897715.png)





![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(4-ethyl-2-methylpyrimidin-5-yl)methanone](/img/structure/B6897762.png)
![3-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-6-methylquinazolin-4-one](/img/structure/B6897773.png)




![2-(4-Methyl-1,3-thiazol-2-yl)-3-prop-2-enyl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B6897830.png)
